(S)-N-Boc-L-homoserine Ethyl Ester (S)-N-Boc-L-homoserine Ethyl Ester (S)-N-Boc-L-homoserine ethyl ester is a synthetic intermediate in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids from the starting material L-homoserine.
Amino acid derivative useful for the treatment of Alzheimer's disease.

Brand Name: Vulcanchem
CAS No.: 147325-09-5
VCID: VC0022257
InChI: InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
SMILES: CCOC(=O)C(CCO)NC(=O)OC(C)(C)C
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

(S)-N-Boc-L-homoserine Ethyl Ester

CAS No.: 147325-09-5

Cat. No.: VC0022257

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Boc-L-homoserine Ethyl Ester - 147325-09-5

Specification

CAS No. 147325-09-5
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Standard InChI Key HTGDPHFPHJVSEC-QMMMGPOBSA-N
Isomeric SMILES CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C
SMILES CCOC(=O)C(CCO)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(CCO)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

(S)-N-Boc-L-homoserine Ethyl Ester is a protected amino acid derivative characterized by its unique chemical structure and properties. The compound features a protected amino group (via Boc protection) and an esterified carboxyl group, making it valuable for selective chemical transformations in organic synthesis .

Basic Information

PropertyValue
CAS Number147325-09-5
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
IUPAC Nameethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
SynonymsN-Boc-L-homoserine ethyl ester, (S)-N-Boc-homoserine ethyl ester

The compound contains an L-homoserine core with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and an ethyl ester on the carboxylic acid. The molecular structure maintains the (S) stereochemistry at the alpha carbon, which is critical for its biological activity and synthetic utility.

Physical Properties

The physical properties of (S)-N-Boc-L-homoserine Ethyl Ester are essential for understanding its behavior in various chemical reactions and formulations.

Physical PropertyDescription
Physical StateSolid
ColorWhite to Pale Yellow
Melting Point54-56°C
AppearanceOff-White to Pale Yellow solid

These physical characteristics make it suitable for various laboratory manipulations and synthesis procedures .

Solubility and Chemical Properties

Understanding the solubility profile of (S)-N-Boc-L-homoserine Ethyl Ester is crucial for its effective utilization in research and development.

Solubility Profile

SolventSolubility
DMF25 mg/mL
DMSO25 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)3 mg/mL
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble

The compound demonstrates excellent solubility in polar organic solvents like DMF and DMSO, while maintaining moderate solubility in ethanol. Its limited solubility in aqueous buffers like PBS indicates its predominantly hydrophobic nature, which is expected given its protecting groups .

Chemical Identifiers

For research and database purposes, the compound can be identified through various chemical notations:

Identifier TypeValue
Standard InChIInChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Standard InChIKeyHTGDPHFPHJVSEC-QMMMGPOBSA-N
Isomeric SMILESCCOC(=O)C@HNC(=O)OC(C)(C)C
Canonical SMILESOCCC@HC(OCC)=O

These identifiers provide unique ways to reference the compound in chemical databases and literature, ensuring accurate identification across different research contexts .

Storage ParameterRecommendation
Temperature-20°C
ContainerAirtight, moisture-resistant
Long-term Storage-80°C (for up to 6 months)
Short-term Storage-20°C (for up to 1 month)

These storage conditions help prevent degradation and maintain the compound's purity over time .

Synthetic Applications

(S)-N-Boc-L-homoserine Ethyl Ester serves as a versatile synthetic intermediate in various chemical transformations and the production of complex molecules.

Role in Peptide and Nucleic Acid Synthesis

One of the primary applications of (S)-N-Boc-L-homoserine Ethyl Ester is in the synthesis of oxy-peptide nucleic acids (ONAs). These modified nucleic acids have unique properties that make them valuable for various biological and therapeutic applications .

The compound serves as a monomer unit in ONA synthesis, providing:

  • A protected amino group for controlled coupling reactions

  • A free hydroxyl group for side-chain modifications

  • Stereochemical control essential for biological activity

Research by Kuwahara et al. demonstrated that monomers derived from (S)-N-Boc-L-homoserine Ethyl Ester can be incorporated into ONAs with ether linkages in the main chain and nucleobases on the side chains .

Synthesis of Unsaturated Caprolactams

Another significant application is in the synthesis of unsaturated caprolactams, which are important precursors in pharmaceutical and materials chemistry. Janey et al. reported using (S)-N-Boc-L-homoserine Ethyl Ester as a starting material in the Raney-Co mediated reductive cyclization of α,β-unsaturated nitriles to produce these valuable compounds .

Related Compounds and Derivatives

Understanding the structural relatives of (S)-N-Boc-L-homoserine Ethyl Ester provides insight into its chemical versatility and applications.

Tosylate Derivative

(S)-N-Boc-L-homoserine Ethyl Ester Tosylate (CAS: 1331892-89-7) is a closely related derivative with the molecular formula C18H27NO7S and molecular weight of 401.47 g/mol. This compound features a tosyl group at the hydroxyl position, making it an excellent leaving group for further synthetic transformations .

The tosylate derivative is particularly useful in:

  • Nucleophilic substitution reactions

  • Preparation of more complex amino acid derivatives

  • Synthesis of modified peptides and peptidomimetics

Precursor in Azidohomoalanine Synthesis

(S)-N-Boc-L-homoserine Ethyl Ester serves as a precursor in the synthesis of azidohomoalanine (AHA), a non-canonical amino acid used in bio-orthogonal chemistry and protein labeling. This synthetic route, described by Link et al., demonstrates the versatility of protected homoserine derivatives in creating functional amino acid analogs .

Analytical Characterization

Researchers often need to confirm the identity and purity of (S)-N-Boc-L-homoserine Ethyl Ester for their experiments.

SupplierCatalog NumberPrice RangeQuantity
Cayman Chemical30547$116.0025 mg
GlpBioGC46354VariableVarious
LGC StandardsTRC-B656255-250MGVariable250 mg

These suppliers provide the compound with purity typically ≥95%, suitable for research applications .

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